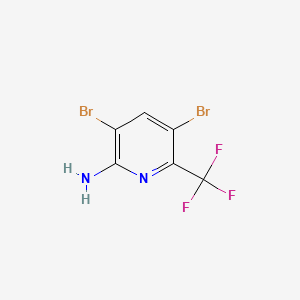

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine

説明

BenchChem offers high-quality 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F3N2/c7-2-1-3(8)5(12)13-4(2)6(9,10)11/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBKQISYTKFUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718247 | |

| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-16-5 | |

| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide: Unveiling the Electronic Landscape of Trifluoromethyl-Substituted Pyridines

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal, agrochemical, and materials science. Among fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, imparts a profound and multifaceted transformation of the molecule's electronic properties. This guide provides a detailed examination of the electronic effects of trifluoromethyl substitution on the pyridine core. We will dissect the fundamental principles of inductive and resonance effects, quantify their impact on physicochemical properties such as pKa and reactivity, and provide field-proven insights into how these properties are leveraged in drug design and materials science. This document serves as a technical resource, bridging theoretical concepts with practical applications and robust experimental and computational validation methodologies.

The Unique Electronic Signature of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties due to its distinct electronic characteristics.[1] Its influence stems from a combination of strong inductive effects and more subtle resonance contributions, which collectively render the pyridine ring significantly more electron-deficient.

The Dominant Inductive Effect (σ-effect)

The primary electronic influence of the -CF3 group is its potent electron-withdrawing inductive effect (-I). This effect arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds, creating a strong dipole. This positive charge on the carbon atom is then relayed through the sigma bond framework to the attached pyridine ring. Consequently, there is a significant decrease in electron density at all positions of the ring, a critical factor influencing the molecule's reactivity and intermolecular interactions. The Hammett constant for the trifluoromethyl group is 0.54, indicating it is strongly electron-withdrawing.[2]

Caption: Inductive electron withdrawal by the -CF3 group.

Quantifying the Electronic Influence

The electronic impact of substituents is often quantified using Hammett parameters (σ) and by observing shifts in the acid dissociation constant (pKa).

Hammett Parameters: The Hammett equation provides a framework for understanding the influence of substituents on reaction rates and equilibria. The trifluoromethyl group possesses a large positive σ value, confirming its strong electron-withdrawing nature through both inductive and resonance effects.[2][3]

| Substituent | σm | σp |

| -CF3 | 0.43 | 0.54 |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -CH3 | -0.07 | -0.17 |

| -OCH3 | 0.12 | -0.27 |

| Data sourced from publicly available chemical data compilations.[3] |

pKa Values: A direct and telling consequence of the -CF3 group's electron-withdrawing power is a significant decrease in the basicity of the pyridine nitrogen. The lone pair on the nitrogen is less available for protonation due to the inductive pull of the -CF3 group, resulting in a lower pKa value compared to unsubstituted pyridine. This modulation of basicity is a critical consideration in drug design, as it influences a molecule's ionization state at physiological pH, affecting solubility, membrane permeability, and receptor binding.

| Compound | pKa |

| Pyridine | 5.25 |

| 2-(Trifluoromethyl)pyridine | 0.86 |

| 3-(Trifluoromethyl)pyridine | 2.84 |

| 4-(Trifluoromethyl)pyridine | 1.80 |

| Note: pKa values can vary slightly depending on experimental conditions. |

Impact on Chemical Reactivity and Physicochemical Properties

The altered electronic landscape of trifluoromethyl-substituted pyridines has profound implications for their chemical reactivity and key physicochemical properties relevant to drug development.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trifluoromethyl-pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is a synthetically valuable feature, as it allows for the introduction of a wide range of functional groups. The -CF3 group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the substituent and the ring nitrogen. This enhanced reactivity is exploited in the synthesis of many pharmaceutical and agrochemical compounds.[2][4]

Caption: Generalized SNAr mechanism on a trifluoromethyl-pyridine.

Lipophilicity and Metabolic Stability

In drug discovery, the ability of a molecule to partition between aqueous and lipid environments (lipophilicity, often measured as logP) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group significantly increases the lipophilicity of a molecule.[1][5][6] This enhanced lipophilicity can improve membrane permeability and, in some cases, lead to stronger binding with hydrophobic pockets of target proteins.

Furthermore, the C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][5][6][7] This increased metabolic stability often translates to a longer in vivo half-life for drug candidates.[1]

| Compound | Calculated logP |

| Pyridine | 0.65 |

| 2-(Trifluoromethyl)pyridine | 1.62 |

| 3-(Trifluoromethyl)pyridine | 1.62 |

| 4-(Trifluoromethyl)pyridine | 1.62 |

| Calculated logP values are estimates and can vary. |

Spectroscopic and Computational Characterization

A combination of spectroscopic and computational techniques is essential for fully characterizing the electronic properties of trifluoromethyl-substituted pyridines.

19F NMR Spectroscopy

19F Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying trifluoromethyl-containing compounds. The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment.[8] Changes in the electron density of the pyridine ring, induced by other substituents or by protonation/deprotonation events, can be directly observed as shifts in the 19F NMR signal. This technique can be used to experimentally determine pKa values with high precision.[9]

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules.[10] DFT calculations can be used to:

-

Visualize Molecular Electrostatic Potential (MEP) maps: These maps illustrate the electron-rich and electron-deficient regions of a molecule, providing a visual representation of the -CF3 group's inductive effect.

-

Calculate Atomic Charges: Quantifying the partial charges on each atom reveals the extent of electron withdrawal from the pyridine ring.

-

Determine HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity and electronic properties relevant to materials science.

Caption: A typical DFT workflow for electronic property analysis.

Field-Proven Applications in Drug Discovery and Agrochemicals

The unique electronic properties of trifluoromethyl-pyridines have led to their incorporation into numerous successful commercial products.

Medicinal Chemistry: The trifluoromethyl-pyridine scaffold is present in a range of FDA-approved drugs.[11] Its ability to enhance metabolic stability, modulate pKa for optimal pharmacokinetics, and increase binding affinity through favorable interactions makes it a privileged structure in drug design.[5]

Agrochemicals: In the agrochemical industry, trifluoromethyl-pyridines are key components of many insecticides, herbicides, and fungicides.[2][6][12] The electronic effects of the -CF3 group are crucial for the biological activity of these compounds, often enhancing their potency and selectivity.[6][12] For example, the electron-deficient nature of the ring can be essential for interaction with the target enzyme or receptor in a pest species.[2]

| Compound Class | Application | Role of Trifluoromethyl-Pyridine |

| Insecticides | Crop Protection | Enhances binding to insect nicotinic acetylcholine receptors. |

| Herbicides | Weed Control | Modulates electronic properties for selective enzyme inhibition.[2] |

| Fungicides | Fungal Disease Control | Increases metabolic stability and cellular uptake. |

| Pharmaceuticals | Various | Improves ADME properties, enhances target binding.[2][5] |

Experimental Protocols

To ensure scientific integrity, the characterization of these compounds relies on robust and validated experimental protocols.

Protocol: pKa Determination by 19F NMR Titration

This protocol provides a self-validating system for the accurate determination of pKa values.

-

Sample Preparation: Prepare a series of buffered aqueous solutions (e.g., phosphate, citrate, or borate buffers) spanning a pH range from approximately pKa - 2 to pKa + 2. A stock solution of the trifluoromethyl-pyridine compound in a suitable co-solvent (e.g., D2O or DMSO-d6) is prepared.

-

NMR Sample Preparation: To each NMR tube containing a specific pH buffer, add a precise aliquot of the compound stock solution and a 19F NMR reference standard (e.g., trifluoroacetic acid).

-

Data Acquisition: Acquire 19F NMR spectra for each sample at a constant temperature. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: Determine the 19F chemical shift (δ) of the -CF3 group in each spectrum relative to the reference standard.

-

pKa Calculation: Plot the observed chemical shift (δobs) against the pH of the buffer. Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the inflection point, which corresponds to the pKa. The chemical shifts of the fully protonated (δH_A+) and deprotonated (δA) species are obtained from the plateaus of the titration curve.

pH = pKa + log[(δobs - δH_A+)/(δA - δobs)]

Conclusion

The introduction of a trifluoromethyl group onto a pyridine ring is a powerful strategy for tuning electronic properties. The strong inductive electron withdrawal lowers the pKa, increases lipophilicity, enhances metabolic stability, and activates the ring for nucleophilic aromatic substitution. These predictable and quantifiable effects have made trifluoromethyl-pyridines indispensable building blocks in the design of modern pharmaceuticals and agrochemicals. A thorough understanding of these electronic principles, validated by robust spectroscopic and computational methods, is essential for any scientist working to harness the full potential of this important chemical motif.

References

-

Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 346-357. [Link]

-

Beier, P., et al. (2023). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Request PDF. [Link]

-

Wikipedia. (n.d.). Phenol. [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

-

Wang, B-L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Chapman, D., et al. (2000). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]

-

ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Request PDF. [Link]

-

Itoh, T., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

Ukhanev, S. A., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. [Link]

-

Alam, M. I., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

-

ResearchGate. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. PDF. [Link]

-

Al-Matarneh, C. M., et al. (2024). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Scientific Reports. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. [Link]

-

Beier, P., et al. (2023). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. The Journal of Organic Chemistry. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. [Link]

-

ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PDF. [Link]

-

Hocek, M., et al. (2022). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Effect of fluorine and trifluoromethyl substitution on the donor properties and stereodynamical behaviour of triarylphosphines. PDF. [Link]

-

ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]

-

ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

Semantic Scholar. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]

-

NIH. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

-

Stenutz. (n.d.). Hammett substituent constants. [Link]

-

ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection. Request PDF. [Link]

-

YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Steric Hindrance Effects in 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is a highly substituted pyridine derivative of increasing importance in medicinal and materials chemistry. Its unique molecular architecture, characterized by a dense arrangement of bulky and electronically demanding substituents, gives rise to significant steric hindrance. This guide provides an in-depth analysis of the steric landscape of this molecule, elucidating how the spatial crowding around its reactive centers—the endocyclic pyridine nitrogen and the exocyclic amino group—profoundly influences its chemical reactivity, basicity, and potential for intermolecular interactions. We will explore the causal relationships between its structure and reactivity, offering field-proven insights into overcoming synthetic challenges and harnessing its unique properties for advanced applications.

Introduction: The Crowded World of Substituted Pyridines

Substituted pyridines are cornerstone scaffolds in modern chemistry. The trifluoromethylpyridine (TFMP) moiety, in particular, is a privileged structure in agrochemicals and pharmaceuticals, valued for the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.[1][2] However, the introduction of multiple, bulky substituents onto the pyridine ring creates a sterically congested environment that can dramatically alter the molecule's behavior.

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine presents an extreme case of this congestion. The presence of a trifluoromethyl group ortho to both the pyridine nitrogen and the 2-amino group, coupled with two bromine atoms, creates a formidable steric shield. Understanding the consequences of this steric hindrance is paramount for any scientist seeking to utilize this building block effectively. This guide will dissect the origins of these steric effects and provide a predictive framework for its reactivity in key chemical transformations.

Molecular Architecture and the Steric Landscape

The pronounced steric effects of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine arise from the cumulative spatial demands of its substituents positioned in close proximity.

-

The Trifluoromethyl (CF₃) Group: The CF₃ group is significantly larger than a hydrogen atom and is a potent electron-withdrawing group.[1] Its placement at the C6 position directly adjacent to the pyridine nitrogen (N1) and the amino group (C2) is the primary source of steric hindrance. This ortho-positioning physically obstructs the lone pair of electrons on the pyridine nitrogen and restricts the rotational freedom and accessibility of the amino group.

-

The Bromine Atoms (Br): Located at the C3 and C5 positions, these large halogen atoms contribute to the overall electronic deactivation of the ring and add to the steric bulk, further confining the 2-amino group.

-

The 2-Amino (NH₂) Group: This nucleophilic center is sterically encumbered by the flanking CF₃ group at C6.

This dense packing forces a near-planar geometry for the molecule, as observed in the crystal structure of the closely related analog, 3,5-Dibromo-6-methylpyridin-2-amine, which shows an r.m.s. deviation for non-hydrogen atoms of just 0.012 Å.[3] This rigidity exacerbates the steric clashes, as the substituents are locked into positions that maximize their interference.

Caption: Steric shielding in 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.

Manifestations of Steric Hindrance in Chemical Reactivity

The crowded molecular environment directly translates into diminished reactivity at the key functional groups. This is not merely a qualitative observation but a quantitative reality that dictates reaction conditions and outcomes.

Impact on the Pyridine Nitrogen: Basicity and Coordination

The lone pair of electrons on the pyridine nitrogen is sterically shielded by the bulky ortho-trifluoromethyl group. This has two major consequences:

-

Reduced Basicity: The accessibility of the lone pair to protonation is severely restricted. In substituted anilines, a related phenomenon known as the "ortho effect" or "Steric Inhibition of Protonation (SIP)" leads to ortho-substituted anilines being weaker bases than their meta and para isomers.[4][5] When the nitrogen is protonated, its hybridization changes, leading to increased steric hindrance with the ortho substituent, which destabilizes the conjugate acid.[5] A similar principle applies here, making the pyridine nitrogen of the title compound a significantly weaker base than less hindered pyridines.

-

Impaired Coordination to Metals: The steric hindrance lowers the formation constants of complexes with metal centers.[6] This can be a critical limitation in metal-catalyzed reactions where coordination to the pyridine nitrogen is a key step in the catalytic cycle. The decrease in formation constants for sterically-hindered complexes is often caused by a decrease in entropy due to the restricted rotation of the coordinating pyridine.[6]

Impact on the 2-Amino Group: A Challenged Nucleophile

The exocyclic amino group is the primary site for derivatization, but its reactivity is profoundly hampered by the flanking CF₃ and bromo substituents.

-

N-Acylation and N-Alkylation: These fundamental transformations are often sluggish. Standard acylation conditions may fail or require forcing conditions (high temperatures, strong catalysts) which can lead to decomposition. The approach of an electrophile to the nitrogen atom is physically blocked. While methods for acylating sterically hindered amines exist, they often require specific activating agents.[7][8] Similarly, N-alkylation can be challenging, though some methods for N-monoalkylation of aminopyridines under mild conditions have been developed.[9]

-

Palladium-Catalyzed Cross-Coupling: Reactions like Buchwald-Hartwig amination or Suzuki coupling, which are mainstays of modern synthesis, become exceptionally difficult. The steric bulk around the C-Br bonds and the amino group can prevent the effective formation of the necessary oxidative addition and reductive elimination complexes with the palladium catalyst. While Suzuki reactions on related bromo-aminopyridine systems have been reported, they often require specific catalysts and conditions, and the yields can be sensitive to the steric environment.[10]

Case Study: Protocol for a Sterically Hindered Reaction

Attempting a standard N-acylation on a sterically hindered substrate like 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine often results in low conversion. The following protocol illustrates an approach designed to overcome this steric barrier, based on principles for activating hindered amines.

Protocol: N-Acetylation using Acetic Anhydride with a Catalytic Activator

-

Rationale: Direct reaction with acetic anhydride is slow. The use of a catalytic amount of a strong, non-nucleophilic base or an acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) can generate a more reactive acylpyridinium intermediate.[11] However, due to the hindered nature of the substrate, elevated temperatures and prolonged reaction times are necessary to achieve reasonable conversion.

Step-by-Step Methodology:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine (1.0 eq).

-

Solvent: Add anhydrous dichloromethane (DCM) or acetonitrile (MeCN) to dissolve the substrate (approx. 0.1 M concentration).

-

Reagents: Add acetic anhydride (1.5 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (40°C for DCM, 82°C for MeCN) and monitor the reaction progress by TLC or LC-MS. Self-Validation Note: Expect the reaction to be slow, potentially requiring 12-24 hours. The starting material spot should gradually be replaced by a new, less polar spot corresponding to the N-acetylated product.

-

Workup: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-acetylated product.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2 [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. cris.biu.ac.il [cris.biu.ac.il]

A Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine: A Versatile Building Block for Modern Drug Discovery

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

In the landscape of modern pharmaceutical and agrochemical research, trifluoromethylated pyridines have emerged as a privileged structural motif.[1] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a particularly valuable, yet underexplored, building block: 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine (CAS No. 1446182-32-6).

This molecule presents a unique trifecta of reactive sites: a nucleophilic amino group and two distinct electrophilic bromine atoms, all arranged around a pyridine core that is electronically influenced by the potent electron-withdrawing trifluoromethyl group. This substitution pattern makes it an exceptionally versatile intermediate for constructing complex molecular architectures, enabling rapid library synthesis and structure-activity relationship (SAR) studies. This guide, intended for researchers, chemists, and drug development professionals, will provide an in-depth analysis of its properties, a proposed synthetic pathway, its anticipated reactivity in key cross-coupling reactions, and its potential applications.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key characteristics of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1446182-32-6 | [2][3] |

| Molecular Formula | C₆H₃Br₂F₃N₂ | [3][4] |

| Molecular Weight | 319.91 g/mol | [4] |

| Appearance | Solid (Typical) | |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [3] |

| SMILES | NC1=NC=C(Br)C(C(F)(F)F)=C1Br | [4] |

| InChI Key | ZPAXRYHDCQRTRY-UHFFFAOYSA-N | [4] |

Note: Experimental data such as melting point, boiling point, and solubility are not widely published and should be determined empirically upon acquisition.

Proposed Synthesis Pathway: A Logic-Driven Approach

Figure 1: Proposed synthesis of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine.

Rationale and Experimental Considerations

The synthesis of di-brominated aminopyridines is often achieved through the direct electrophilic bromination of the corresponding aminopyridine.[5] The amino group at the C2 position is a strong activating group, directing electrophiles to the ortho (C3) and para (C5) positions.

-

Starting Material Selection : 2-Amino-4-(trifluoromethyl)pyridine is a logical and commercially available precursor. Its synthesis from halogenated pyridines and ammonia has been documented in patent literature, ensuring its accessibility.[6][7][8]

-

Electrophilic Bromination : The electron-donating amino group strongly activates the pyridine ring towards electrophilic substitution. The C3 and C5 positions are electronically enriched and sterically accessible. Using a brominating agent such as elemental bromine (Br₂) in a solvent like acetic acid, or N-Bromosuccinimide (NBS), is a standard method for this transformation.[5] The strong activation by the amino group should readily facilitate di-bromination at both the C3 and C5 positions.

Detailed Experimental Protocol (Proposed)

Safety Precaution: This protocol is a proposed route and has not been validated. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup : To a solution of 2-Amino-4-(trifluoromethyl)pyridine (1.0 eq) in glacial acetic acid (10 vol), add the brominating agent (e.g., N-Bromosuccinimide, 2.2 eq) portion-wise at 0-5 °C with stirring.

-

Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, pour the reaction mixture into an ice-water slurry. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 vol). Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine.

-

Validation : The structure and purity of the final compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, and elemental analysis).

Chemical Reactivity: A Platform for Diversification

The true value of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine lies in its potential for selective functionalization. The two bromine atoms at the C3 and C5 positions exhibit differential reactivity, enabling sequential and site-selective cross-coupling reactions. This is a critical feature for building molecular complexity in a controlled manner.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Amino-4-trifluoromethylpyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Strategic Derivatization of the 2-Amino Group in 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of generating novel molecular entities with tailored pharmacological profiles. Among these, the pyridine ring and its derivatives are of paramount importance, featuring in a multitude of approved therapeutic agents.[1] The subject of this guide, 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine , is a highly functionalized and electron-deficient building block poised for diversification. The presence of two bromine atoms offers vectors for cross-coupling reactions, while the 2-amino group serves as a versatile handle for a wide array of chemical transformations.

The trifluoromethyl group, a common bioisostere for a methyl group, significantly influences the physicochemical properties of the molecule, often enhancing metabolic stability, lipophilicity, and binding affinity.[2] However, the strong electron-withdrawing nature of the trifluoromethyl group, in concert with the two bromine atoms, markedly reduces the nucleophilicity of the 2-amino group.[3] This presents both a challenge and an opportunity for the discerning medicinal chemist. Understanding and overcoming this attenuated reactivity is key to successfully employing this scaffold in drug development programs.

This technical guide provides a comprehensive overview of selected derivatization strategies for the 2-amino group of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

Chemical Reactivity Considerations

The pyridine ring is inherently electron-deficient. The addition of three powerful electron-withdrawing groups (two bromine atoms and a trifluoromethyl group) further deactivates the ring and, by extension, the exocyclic 2-amino group. This electronic effect diminishes the electron density on the nitrogen atom, rendering it a weaker nucleophile compared to aniline or simpler aminopyridines. Consequently, derivatization reactions often necessitate more forcing conditions, highly reactive electrophiles, or specialized catalytic systems to achieve efficient conversion.

I. N-Acylation: Formation of Amide Bonds

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. The resulting amides are often crucial for establishing key hydrogen bonding interactions with biological targets. Given the reduced nucleophilicity of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine, the choice of acylating agent and reaction conditions is critical. While standard peptide coupling reagents may prove sluggish, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a suitable base is often successful.

A study on the N-acylation of the structurally similar 5-bromo-2-methylpyridin-3-amine with acetic anhydride demonstrates a straightforward approach to this transformation.[4]

Protocol 1: N-Acylation with an Acid Chloride

This protocol describes a general procedure for the acylation of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine using a generic acid chloride.

Workflow for N-Acylation

Caption: General workflow for the N-acylation of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.

Materials:

| Reagent | CAS Number | Supplier Recommendation |

| 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | 79570-65-9 | Commercially available |

| Acid Chloride (e.g., Acetyl chloride) | 75-36-5 | Sigma-Aldrich, Alfa Aesar |

| Triethylamine (TEA) | 121-44-8 | Sigma-Aldrich, Acros |

| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich, Fisher |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | Prepare in-house |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich, VWR |

| Silica gel for column chromatography | 7631-86-9 | SiliCycle, Merck |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 0.1 M).

-

Add triethylamine (1.2 eq.) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

II. N-Sulfonylation: Crafting Sulfonamides

Sulfonamides are a privileged functional group in medicinal chemistry, present in a wide range of antibacterial, diuretic, and hypoglycemic drugs. The synthesis of N-pyridinyl sulfonamides can be achieved by reacting the aminopyridine with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the solvent and the base for this transformation.[5]

Protocol 2: N-Sulfonylation with a Sulfonyl Chloride

This protocol outlines a general method for the synthesis of N-(3,5-Dibromo-6-(trifluoromethyl)pyridin-2-yl)sulfonamides.

Workflow for N-Sulfonylation

Caption: General workflow for the N-sulfonylation of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.

Materials:

| Reagent | CAS Number | Supplier Recommendation |

| 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | 79570-65-9 | Commercially available |

| Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | 98-09-9 | Sigma-Aldrich, TCI |

| Pyridine, anhydrous | 110-86-1 | Sigma-Aldrich, Acros |

| Ice | N/A | N/A |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine (1.0 eq.) in anhydrous pyridine (approximately 0.2 M).

-

Cool the solution in an ice bath to 0 °C.

-

Addition of Sulfonylating Agent: Slowly add the desired sulfonyl chloride (1.2 eq.) to the cooled pyridine solution.

-

Reaction Progression: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water and stir vigorously. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-sulfonylated product.

III. N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl amines. For an electron-deficient substrate like 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine, this transformation would likely require a robust catalytic system, employing a sterically hindered phosphine ligand.

While a direct N-arylation on the 2-amino group is conceivable, a more common strategy involves the coupling of an aryl halide with an amine. In the context of our starting material, one of the bromine atoms could be selectively coupled, or the amino group itself could be coupled with another aryl halide. The latter is less common but feasible. A more practical approach would be to use the 2-amino group to displace a halogen on another aromatic ring under Buchwald-Hartwig conditions.

Protocol 3: Palladium-Catalyzed N-Arylation

This protocol provides a general starting point for the Buchwald-Hartwig amination of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine with an aryl bromide.

Workflow for Buchwald-Hartwig N-Arylation

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Materials:

| Reagent | CAS Number | Supplier Recommendation |

| 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | 79570-65-9 | Commercially available |

| Aryl Bromide | Varies | Commercially available |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Strem, Sigma-Aldrich |

| (±)-BINAP | 98327-87-8 | Strem, Sigma-Aldrich |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Sigma-Aldrich, Acros |

| Toluene, anhydrous | 108-88-3 | Sigma-Aldrich, Acros |

| Celite® | 61790-53-2 | Sigma-Aldrich |

Step-by-Step Procedure:

-

Reaction Setup (under inert atmosphere): To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), (±)-BINAP (0.06 eq.), and sodium tert-butoxide (1.4 eq.).

-

Add 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine (1.2 eq.) and the aryl bromide (1.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Reaction Progression: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

IV. Urea Formation

Urea derivatives are another important class of compounds in drug discovery, known for their ability to act as potent hydrogen bond donors. The most common method for their synthesis is the reaction of an amine with an isocyanate.

Protocol 4: Synthesis of Ureas via Isocyanate Addition

This protocol provides a general method for the formation of N,N'-disubstituted ureas from 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.

Workflow for Urea Formation

Caption: General workflow for the synthesis of urea derivatives.

Materials:

| Reagent | CAS Number | Supplier Recommendation |

| 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | 79570-65-9 | Commercially available |

| Isocyanate (e.g., Phenyl isocyanate) | 103-71-9 | Sigma-Aldrich, TCI |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich, Acros |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine (1.0 eq.) in anhydrous THF (approximately 0.2 M).

-

Addition of Isocyanate: Add the desired isocyanate (1.05 eq.) to the solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction is often rapid, and the urea product may precipitate out of the solution. Stir for 1-4 hours, monitoring by TLC if necessary.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold THF and then with hexanes to remove any unreacted starting materials.

-

Dry the solid under vacuum to afford the pure urea derivative. If no precipitate forms, the reaction mixture can be concentrated and the product purified by column chromatography or recrystallization.

Summary of Derivatization Reactions

| Reaction Type | Reagents | Key Conditions | Product Class |

| N-Acylation | Acid Chloride, Triethylamine, DCM | 0 °C to room temperature | Amide |

| N-Sulfonylation | Sulfonyl Chloride, Pyridine | 0 °C to room temperature | Sulfonamide |

| N-Arylation | Aryl Bromide, Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 100 °C, inert atmosphere | N-Aryl Amine |

| Urea Formation | Isocyanate, THF | Room temperature | Urea |

Conclusion and Future Outlook

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is a valuable starting material for the synthesis of a diverse array of complex molecules for agrochemical and pharmaceutical research. The protocols outlined in this guide provide robust starting points for the derivatization of its 2-amino group. While its reduced nucleophilicity requires careful consideration of reaction conditions, it also offers the potential for selective functionalization in the presence of other nucleophilic groups. The continued development of novel catalytic systems and reaction methodologies will undoubtedly further expand the synthetic utility of this and other electron-deficient heterocyclic building blocks, paving the way for the discovery of next-generation therapeutic agents.

References

- U.S. Patent No. US20060047124A1. (2006). Process for preparing 2-aminopyridine derivatives.

-

Deshmukh, S. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

-

Glorius, F., & Pflüger, P. M. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 144(23), 10293–10299. [Link]

-

Krishna Murthy, P., Sreenivasa Rao, R., Suneetha, V., & Giri, L. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. IUCrData, 2(6), x170728. [Link]

-

Reddy, T. J., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds, 1-11. [Link]

- European Patent No. EP0228846A1. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.

-

Mehta, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254. [Link]

-

Riaz, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

-

Chaignon, P., et al. (2005). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). Photochemistry and Photobiology, 81(6), 1539-1543. [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-6-(Trifluoromethyl)Pyridine-2-Amine. [Link]

-

Scott, P., Munslow, I. J., & Crust, E. J. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Utilization of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine in Medicinal Chemistry

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine as a versatile building block in medicinal chemistry. This document outlines the compound's key structural features, its potential in drug discovery, and provides a detailed protocol for its application in palladium-catalyzed cross-coupling reactions.

Introduction: A Scaffold of Strategic Importance

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound with significant potential in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring two reactive bromine atoms, a strongly electron-withdrawing trifluoromethyl group, and a nucleophilic amino group, makes it an attractive starting material for the construction of diverse molecular architectures. The strategic placement of these functionalities allows for selective chemical modifications, enabling the exploration of vast chemical space in the pursuit of potent and selective modulators of biological targets.

The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The bromine atoms serve as versatile handles for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[2] The 2-amino group provides a site for further derivatization, such as amide bond formation or as a hydrogen bond donor for target engagement.

Physicochemical Properties and Structural Features

The interplay of the different substituents on the pyridine ring governs the reactivity and potential applications of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.

| Property | Feature | Implication in Medicinal Chemistry |

| Molecular Formula | C₆H₃Br₂F₃N₂ | High halogen content provides multiple reaction sites. |

| Molecular Weight | 323.91 g/mol | Suitable for fragment-based and lead optimization campaigns. |

| Trifluoromethyl Group | Strongly electron-withdrawing | Modulates the pKa of the pyridine nitrogen and the amino group, influences the regioselectivity of reactions, and can improve pharmacokinetic properties. |

| Two Bromine Atoms | Ortho and para to the amino group | Offer opportunities for sequential and regioselective cross-coupling reactions to build molecular complexity. |

| Amino Group | Nucleophilic and a hydrogen bond donor | Allows for further derivatization and can be crucial for binding to target proteins. |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The presence of two bromine atoms makes 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the introduction of a wide variety of aryl and heteroaryl moieties, which are prevalent in kinase inhibitors and other classes of therapeutic agents. The differential reactivity of the bromine atoms (C3 vs. C5) may allow for selective mono- or di-arylation under carefully controlled conditions.

Rationale for Method Development

The provided protocol is a robust starting point for the Suzuki-Miyaura coupling of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine. The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for achieving high yields and minimizing side reactions. For substrates with multiple bromine atoms, the reaction conditions can be tuned to favor either mono- or bis-coupling.

Generalized Protocol for Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is designed as a starting point and may require optimization for specific substrates.

Materials:

-

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine

-

Arylboronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction vessel, add 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add Pd(dppf)Cl₂ (0.05 eq) to the vessel.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be between 0.1 and 0.5 M.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction time can vary from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: Workflow for the Suzuki-Miyaura mono-arylation of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.

Applications in Kinase Inhibitor Drug Discovery

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Many approved and investigational kinase inhibitors feature this core. The trifluoromethyl group and the potential for di-arylation at the 3 and 5 positions make 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine a valuable starting point for the synthesis of libraries of potential kinase inhibitors.

Potential Kinase Targets:

-

PIM Kinases: Several patents describe pyridineamine compounds as inhibitors of PIM kinases, which are implicated in various cancers.[3]

-

PI3K/mTOR Pathway: The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is frequently deregulated in cancer. Substituted pyridines are key components of numerous PI3K/mTOR inhibitors.

-

Receptor Tyrosine Kinases (RTKs): Many RTK inhibitors incorporate a substituted pyridine ring to interact with the hinge region of the kinase domain.

Illustrative Synthetic Pathway to a Potential Kinase Inhibitor:

Caption: A potential synthetic route to a kinase inhibitor using sequential Suzuki-Miyaura couplings.

Conclusion

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is a promising and versatile building block for medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of complex molecules with desirable pharmacological properties. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-6-(Trifluoromethyl)Pyridine-2-Amine. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Pyridineamine compounds useful as pim kinase inhibitors. (US20160347735A1).

-

Murthy, P. K., Rao, R. S., Suneetha, V., Giri, L., & Suchetan, P. A. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. IUCrData, 2(5), x170728. Available at: [Link]

- Google Patents. (n.d.). Substituted(trifluoromethyl)pyridines. (US3711486A).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

-

Cynor Laboratories. (n.d.). 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3). Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. (US6921828B2).

- Google Patents. (n.d.). Preparation method for 2,5-dibromo-3-methylpyridine. (CN105348177A).

-

American Element. (n.d.). 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine. Retrieved January 27, 2026, from [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of Electron-Deficient Bromopyridines

Introduction: Navigating the Challenges of Electron-Deficient Heteroaryl Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl and heteroaryl compounds is particularly vital in the fields of medicinal chemistry and materials science, where such motifs are prevalent. However, the coupling of electron-deficient heteroaromatic halides, such as bromopyridines, presents a unique set of challenges that necessitate a nuanced and well-optimized protocol for successful implementation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura reaction with electron-deficient bromopyridines. We will delve into the mechanistic intricacies, outline a robust and validated protocol, and offer field-proven insights for troubleshooting and optimization.

Theoretical Background: The Dichotomy of Reactivity and Inhibition

The successful execution of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] When employing electron-deficient bromopyridines as substrates, their electronic nature introduces both advantages and disadvantages.

-

Facilitated Oxidative Addition: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbon-bromine bond. This generally leads to a faster rate of oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step in the cycle.[1][3]

-

The Challenge of Catalyst Inhibition: Conversely, the Lewis basic lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive species, thereby retarding the overall reaction rate.[4] This is a critical consideration, especially with 2-substituted pyridines where chelation can be more pronounced.

-

Transmetalation Considerations: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, requires activation of the boronic acid or ester by a base.[5] The choice of base and its strength must be carefully considered to ensure efficient transmetalation without promoting undesirable side reactions.

Understanding these competing factors is paramount to designing a successful reaction protocol. The key lies in selecting a catalyst system and reaction conditions that promote the desired catalytic turnover while mitigating catalyst inhibition and side reactions.

Visualizing the Catalytic Cycle

To better understand the process, the following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocol: Suzuki-Miyaura Coupling of an Electron-Deficient Bromopyridine

This protocol provides a general starting point for the coupling of various electron-deficient bromopyridines with arylboronic acids. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents:

-

Electron-deficient bromopyridine (1.0 equiv)

-

Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos, or P(t-Bu)₃) (1.1 - 1.2 times the moles of ligand per mole of Pd)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

-

Water (if using an aqueous base solution)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Experimental Workflow Diagram:

Caption: A streamlined workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4.4 mol%), and base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.5 M with respect to the bromopyridine) and water (if required, typically 10-20% v/v) via syringe.[6]

-

Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromopyridine is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling with electron-deficient bromopyridines often relies on careful optimization of the reaction parameters. The following table provides guidance on common issues and potential solutions.

| Issue | Potential Cause(s) | Suggested Solutions |

| Low or No Conversion | Inactive catalyst, catalyst inhibition, insufficient base strength, low temperature. | - Use a more active precatalyst or a pre-formed catalyst.- Increase the ligand-to-palladium ratio.- Employ a stronger base (e.g., Cs₂CO₃ or an alkoxide).- Increase the reaction temperature.[1] |

| Dehalogenation of Bromopyridine | Presence of a hydride source, slow transmetalation. | - Use a non-protic solvent.- Ensure the base is not a hydride source (e.g., avoid amine bases).- Use a more electron-rich and bulky ligand to accelerate reductive elimination.[6] |

| Protodeboronation of Boronic Acid | High temperature, prolonged reaction time, excess base, presence of water. | - Use a milder base (e.g., K₂CO₃).- Minimize reaction time.- Use the boronic acid pinacol ester instead of the free acid.[7] |

| Homocoupling of Boronic Acid | Presence of oxygen, slow oxidative addition. | - Thoroughly degas the reaction mixture and maintain an inert atmosphere.- Use a catalyst system that promotes faster oxidative addition. |

Recommended Catalyst and Reagent Combinations

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes some effective combinations for the Suzuki-Miyaura coupling of electron-deficient bromopyridines.

| Catalyst System | Base | Solvent | Typical Temperature | Notes and Considerations |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 °C | A robust and generally applicable system for a wide range of substrates. |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ or CsF | THF or Toluene | 80-110 °C | The bulky and electron-rich P(t-Bu)₃ ligand is highly effective for challenging couplings.[3] |

| Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃ | DME or DMF / H₂O | 90-110 °C | dppf is a versatile ligand, particularly useful for heteroaryl couplings.[8] |

| Pd/C (ligand-free) | K₂CO₃ or Na₂CO₃ | Ethanol / H₂O or DMAc / H₂O | 80-100 °C | A heterogeneous, ligand-free option that can be effective for certain substrates, offering ease of product purification.[9][10] |

Conclusion

The Suzuki-Miyaura coupling of electron-deficient bromopyridines is a powerful transformation that requires careful consideration of the interplay between substrate electronics and catalyst activity. By understanding the underlying mechanistic principles and systematically optimizing the reaction conditions, researchers can overcome the inherent challenges to efficiently synthesize a diverse array of valuable pyridyl-containing compounds. The protocols and insights provided in this application note serve as a reliable starting point for achieving success in this important class of cross-coupling reactions.

References

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 23, 2024, from [Link]

-

Rao, X., Liu, C., Xing, Y., Fu, Y., & Jin, Z. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Retrieved January 23, 2024, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 23, 2024, from [Link]

-

Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4987. [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved January 23, 2024, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2024, from [Link]

-

Kumar, D. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved January 23, 2024, from [Link]

-

Mhlanga, N., & de Koning, C. B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5231-5269. [Link]

-

Li, W., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(15), 3352-3355. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562. [Link]

-

Laclef, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. [Link]

-

Borra, J. M., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 7(5), 3293-3297. [Link]

-

Tejero, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 624-633. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. mdpi.com [mdpi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

Troubleshooting & Optimization

Side reactions in the bromination of trifluoromethylpyridines

<Technical Support Center: Troubleshooting Side Reactions in the Bromination of Trifluoromethylpyridines

Welcome to the technical support center for navigating the complexities of trifluoromethylpyridine bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these challenging but vital heterocyclic building blocks. The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly deactivates the pyridine ring, making electrophilic aromatic substitution a non-trivial endeavor fraught with potential side reactions.[1]

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your reactions, understand their root causes, and implement logical, field-proven solutions.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction is sluggish or stalls completely, with low conversion of the starting material. Why is my trifluoromethylpyridine so unreactive, and how can I drive the reaction to completion?

A1: Root Cause Analysis

The core of the issue lies in the severe deactivation of the pyridine ring. The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[2] This effect, combined with the inherent electron-deficient nature of the pyridine ring, drastically reduces the nucleophilicity of the aromatic system.[1] Furthermore, under acidic conditions often used for bromination, the pyridine nitrogen can be protonated, adding a formal positive charge and further deactivating the ring to electrophilic attack.[1] The formation of the positively charged arenium ion intermediate becomes the rate-determining step and is energetically unfavorable.[3][4][5]

Troubleshooting Steps & Solutions

-

Increase the Electrophilicity of the Brominating Agent:

-

Rationale: A more potent electrophile is required to overcome the high activation energy barrier of the deactivated ring.

-

Action:

-

If using N-Bromosuccinimide (NBS) alone, consider adding a strong acid catalyst (e.g., concentrated H₂SO₄, oleum) to generate a more powerful brominating species in situ.

-

Switch to a more aggressive brominating reagent system. Dibromoisocyanuric acid (DBI) in concentrated sulfuric acid is significantly more powerful than NBS.[6] Elemental bromine (Br₂) in the presence of a Lewis acid like FeBr₃ is a classic, potent combination for deactivating aromatics.[7]

-

-

-

Elevate the Reaction Temperature:

-

Rationale: Increasing the temperature provides the necessary kinetic energy to overcome the activation barrier.[4]

-

Action: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely by TLC or LCMS to track the consumption of starting material and the appearance of products and byproducts. Be aware that higher temperatures can also lead to decreased selectivity and decomposition.[4][8]

-

-

Consider an Alternative Mechanistic Pathway: N-Oxide Activation:

-

Rationale: Converting the pyridine to a pyridine N-oxide dramatically changes its electronic properties. The N-oxide oxygen atom can donate electron density into the ring, activating the C2 and C4 positions towards electrophilic attack.[9][10] The subsequent deoxygenation step yields the desired brominated pyridine.

-

Action: Synthesize the pyridine N-oxide as a stable intermediate.[11] This can then be brominated under much milder conditions, often leading to higher yields and better regioselectivity.[12][13]

-

Workflow for Overcoming Low Reactivity

Caption: Troubleshooting workflow for low reactivity.

Q2: I'm observing multiple brominated products. How can I improve the regioselectivity of the reaction?

A2: Root Cause Analysis

Poor regioselectivity in the bromination of substituted pyridines is a common challenge.[14] The directing effect of the trifluoromethyl group is complex. While it is a meta-director in classical electrophilic aromatic substitution on benzene, its influence on the pyridine ring is combined with the inherent directing effects of the ring nitrogen. The result is often a mixture of isomers, with bromination occurring at positions meta to the -CF₃ group but also influenced by the pyridine nitrogen's deactivation of the ortho and para positions. High temperatures and highly reactive brominating agents can exacerbate this issue by reducing the kinetic differences between attacks at various positions.[4]

Troubleshooting Steps & Solutions

-

Lower the Reaction Temperature:

-

Rationale: Selectivity is often inversely proportional to temperature.[4] Lowering the temperature increases the energy difference required for substitution at different positions, favoring the kinetically preferred isomer.

-

Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and allow the reaction to warm slowly, monitoring for product formation.

-

-

Choose a Bulky or Less Reactive Brominating Agent:

-

Rationale: A sterically hindered brominating agent may show greater selectivity for the most accessible position on the ring. Similarly, a less reactive agent will be more sensitive to the subtle electronic differences between the ring carbons.

-

Action: N-Bromosuccinimide (NBS) is generally considered a milder and more selective brominating agent than elemental bromine.[15][16] It provides a low, steady concentration of electrophilic bromine, which can help avoid over-reaction.[15]

-

-

Leverage the N-Oxide Strategy for Ortho/Para-Direction:

-

Rationale: As mentioned previously, the pyridine N-oxide is strongly activated at the C2 (ortho) and C4 (para) positions. This provides a powerful method to override the inherent directing effects of the trifluoromethylpyridine and achieve high regioselectivity that would otherwise be impossible.[12]

-

Action: If C2 or C4 bromination is desired, the N-oxide route is the most reliable strategy. Halogenation of N-oxides typically proceeds selectively at the C2-position.[12]

-

Table 1: Impact of Reagent and Temperature on Regioselectivity